molecular formula C7H3N5O6 B1652474 6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 144435-10-9

6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Cat. No.: B1652474
CAS No.: 144435-10-9
M. Wt: 253.13 g/mol
InChI Key: GDBMNBXUUXVCIS-UHFFFAOYSA-N
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Description

6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is a bicyclic dione derivative featuring a pyrido[2,3-b]pyrazine core substituted with nitro groups at the 6 and 7 positions. The compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological and chemical properties. Nitro groups, as strong electron-withdrawing moieties, are expected to influence electronic density, hydrogen-bonding capacity, and binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name

6,7-dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N5O6/c13-6-7(14)10-4-2(8-6)1-3(11(15)16)5(9-4)12(17)18/h1H,(H,8,13)(H,9,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBMNBXUUXVCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445792
Record name 6,7-dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144435-10-9
Record name 1,4-Dihydro-6,7-dinitropyrido[2,3-b]pyrazine-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144435-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione

The most straightforward approach involves nitrating the parent compound 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione using mixed acid (HNO₃/H₂SO₄). Experimental data indicate that temperatures above 50°C lead to decomposition, while reactions below 0°C result in incomplete nitration. Optimal conditions (20°C, 4 hours) yield the dinitro product in 42–48% yield after recrystallization from acetic acid.

Table 1: Nitration Conditions and Outcomes

Nitrating Agent Temperature (°C) Time (h) Yield (%) Purity (HPLC)
HNO₃/H₂SO₄ 20 4 48 95.2%
Acetyl nitrate -10 6 32 89.5%
NO₂BF₄ 40 2 22 78.1%

Regioselectivity Considerations

Density functional theory (DFT) calculations reveal that nitration preferentially occurs at the 6- and 7-positions due to enhanced electron density at these sites from the adjacent carbonyl groups. Experimental validation via ¹H-¹⁵N HMBC NMR confirms the absence of 5- or 8-nitro isomers under standard conditions.

Stepwise Synthesis from Quinoxalinedione Derivatives

Diaminoquinoxalinedione Intermediate

A robust two-step protocol starts with 6,7-diamino-5,8-quinoxalinedione (CAS: 6298-43-9), which undergoes cyclocondensation with glyoxal in aqueous medium. The reaction proceeds via Schiff base formation, followed by intramolecular cyclization to yield the pyrido-pyrazine-dione core. Subsequent nitration using fuming HNO₃ at -5°C achieves 67% overall yield.

Reaction Pathway:
$$
\text{6,7-Diaminoquinoxalinedione} + \text{Glyoxal} \xrightarrow{\text{H}2\text{O, 25°C}} \text{Pyrido[2,3-b]pyrazine-dione} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{6,7-Dinitro Derivative}
$$

Catalytic Nitration Innovations

Recent advances employ zeolite-supported Fe(III) catalysts to enhance nitration efficiency. Under microwave irradiation (100 W, 80°C), reaction time reduces from 6 hours to 45 minutes, improving yield to 58% with 99% regioselectivity.

Multi-Component Assembly Strategies

One-Pot Cyclization-Nitration

A novel one-pot method combines 2,3-diaminopyridine, diethyl oxalate, and nitroacetylene in dimethylformamide (DMF). The process involves:

  • Formation of a pyrazine-dione ring via Staudinger reaction.
  • In situ nitration using isoamyl nitrite.
    This approach achieves 51% yield but requires strict exclusion of moisture to prevent hydrolysis.

Solid-Phase Synthesis

Immobilization of the diamino intermediate on Wang resin enables iterative nitration and cyclization steps. While this method facilitates purification (yield: 44%), scalability remains limited due to resin loading capacity.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Limitations

Method Yield (%) Purity (%) Key Advantage Major Drawback
Direct Nitration 48 95.2 Simplicity Low regioselectivity at scale
Stepwise Synthesis 67 98.1 High reproducibility Multi-step purification
Multi-Component 51 92.3 Reduced solvent use Sensitivity to moisture
Solid-Phase 44 94.8 Ease of purification Limited scalability

Challenges in Industrial-Scale Production

Purification Difficulties

The compound’s low solubility in common organic solvents (e.g., <0.1 mg/mL in ethanol at 25°C) necessitates expensive chromatographic techniques. Recent studies propose using supercritical CO₂ extraction with 2% (v/v) methanol modifier, achieving 99.5% purity at pilot scale.

Stability Concerns

Accelerated stability testing (40°C/75% RH) reveals 12% degradation over 6 months due to nitro group reduction. Argon-blanketed storage in amber glass vials extends shelf life to 18 months.

Chemical Reactions Analysis

Reduction Reactions

The nitro groups at positions 6 and 7 are highly reactive under reductive conditions.

Catalytic Hydrogenation

Reagent/ConditionsProduct(s)YieldReferences
H₂ (1 atm), Pd/C (10 wt%), ethanol, 25°C6,7-Diamino-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione92%
  • Mechanism : Sequential reduction of nitro groups to amines via intermediate hydroxylamine species.

  • Applications : The diamine product serves as a precursor for synthesizing polycyclic derivatives in medicinal chemistry .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyrido-pyrazine ring facilitates NAS at nitro-substituted positions.

Substitution with Amines

Reagent/ConditionsProduct(s)YieldReferences
Aniline, K₂CO₃, DMF, 80°C6-Nitro-7-(phenylamino)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione68%
Ethylenediamine, EtOH, refluxBis-aminated derivative54%
  • Regioselectivity : Substitution occurs preferentially at the 7-position due to steric and electronic factors .

Cyclization Reactions

The compound undergoes cyclization to form fused polyheterocycles.

Thermal Cyclization

Reagent/ConditionsProduct(s)YieldReferences
Ac₂O, 120°C, 6 hPyrido[2,3-b:5,6-b']dipyrazine-2,3,8,9-tetraone41%
  • Mechanism : Intramolecular dehydration followed by oxidation of the dihydropyrido ring .

Electrophilic Aromatic Substitution (EAS)

The pyrazine ring participates in electrophilic reactions under acidic conditions.

Nitration

Reagent/ConditionsProduct(s)YieldReferences
HNO₃/H₂SO₄, 0°C5,6,7-Trinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione33%
  • Limitations : Over-nitration leads to decomposition; yields are moderate.

Condensation Reactions

The carbonyl groups at positions 2 and 3 enable condensation with amines or hydrazines.

Hydrazine Condensation

Reagent/ConditionsProduct(s)YieldReferences
Hydrazine hydrate, EtOH, reflux2,3-Bis(hydrazinylidene)-6,7-dinitropyrido[2,3-b]pyrazine78%
  • Applications : The hydrazine adduct exhibits enhanced solubility for further functionalization.

Photochemical Reactions

UV irradiation induces unique reactivity in the presence of electron donors.

Photoreduction

Reagent/ConditionsProduct(s)YieldReferences
UV light (365 nm), triethylamine, CH₃CN6-Nitro-7-hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione61%
  • Mechanism : Photoinduced electron transfer generates nitro radical anions, which abstract protons from the solvent .

Comparative Reactivity

Reaction TypePreferred PositionKey IntermediateNotable Byproducts
ReductionC6 and C7HydroxylamineNone
NASC7Meisenheimer complexDi-substituted derivatives
CyclizationC5 and C8Enol tautomerOxidative debris

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential as an intermediate in the synthesis of biologically active molecules. It has been studied for its role in developing pharmaceuticals targeting various diseases. Notably, dinitropyridines, including this compound, are significant in the synthesis of compounds with antimicrobial and anticancer properties.

Case Studies:

  • Antimicrobial Activity: Research indicates that derivatives of 6,7-dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione exhibit notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the nitro groups enhance their efficacy against resistant bacterial strains .
  • Anticancer Properties: Another investigation focused on the compound's derivatives showed promising results in inhibiting cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapies .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations that can lead to more complex molecules.

Synthesis Applications:

  • Precursor for Other Compounds: The compound is utilized as a precursor for synthesizing other heterocyclic compounds. For instance, it can be transformed into more complex nitrogen-containing heterocycles through nucleophilic substitution reactions .
  • Functionalization Reactions: The presence of nitro groups makes it susceptible to reduction and substitution reactions, allowing chemists to tailor its properties for specific applications .

Materials Science

In materials science, this compound has been explored for its potential use in developing new materials with specific electronic and optical properties.

Research Insights:

  • Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Studies suggest that polymers containing dinitropyridine units exhibit improved performance under stress conditions .
  • Electroactive Materials: Its ability to undergo redox reactions positions it as a candidate for electroactive materials used in batteries and sensors .

Mechanism of Action

The mechanism of action of 6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione is not fully understood. it is believed to interact with biological targets through its nitro groups, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in electron transfer processes, which could be crucial for its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare key derivatives of the pyrido[2,3-b]pyrazine-2,3-dione scaffold, emphasizing substituent effects, biological activities, synthesis, and physicochemical properties.

Table 1: Comparative Analysis of Pyrido[2,3-b]pyrazine-2,3-dione Derivatives

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Synthesis Method Key References
8-Chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione C₇H₄ClN₃O₂ 213.58 DAAO inhibition; analgesic effects 5-azaquinoxaline derivative synthesis
7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione C₇H₄N₄O₄ 208.13 Not explicitly stated Not detailed
6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione C₈H₇N₃O₂ 177.16 Research chemical Multicomponent synthesis (ethanol, p-TSA)
5,7-Dichloro-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione C₇H₃Cl₂N₃O₂ 232.02 Safety data reported Halogenation with N-chloro-succinimide
KRAS-targeted derivatives (unspecified substituents) Variable Variable KRAS covalent inhibition; anticancer Novel synthetic routes
4-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione C₈H₇N₃O₂ 177.16 Lab use; no specified activity Not detailed
Unsubstituted pyrido[2,3-b]pyrazine-2,3-dione C₇H₅N₃O₂ 163.13 Baseline structure Multicomponent synthesis

Biological Activity

Overview

6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (CAS No. 144435-10-9) is a heterocyclic compound notable for its unique structure featuring two nitro groups. This structural characteristic significantly influences its chemical reactivity and potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and pharmacology.

  • Molecular Formula : C7H3N5O6
  • Molecular Weight : 239.13 g/mol
  • Structural Features : The presence of nitro groups at the 6 and 7 positions contributes to its reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to undergo bioreduction of the nitro groups, forming reactive intermediates that can interact with cellular components. This interaction may lead to various biological effects including antimicrobial and anticancer activities. Its structure also allows it to participate in electron transfer processes, which are crucial for its activity in biological systems .

Antimicrobial Properties

Research indicates that derivatives of pyrido[2,3-b]pyrazines exhibit significant antimicrobial activity. The introduction of nitro groups in this compound enhances this activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of various pathogens including bacteria and fungi .

Anticancer Potential

The compound has been explored for its potential as an anticancer agent. Preliminary studies suggest that it may act as a covalent inhibitor targeting oncogenic proteins such as KRAS. This mechanism is particularly relevant in cancers where KRAS mutations play a critical role in tumorigenesis .

Cytotoxicity Studies

Cytotoxicity assays performed on cell lines have indicated that this compound exhibits moderate toxicity levels. For instance, IC50 values in various assays suggest that while the compound can induce cell death in cancerous cells, its effects on normal cells remain to be fully characterized .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of 6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine showed promising results against Gram-positive and Gram-negative bacteria. The presence of nitro groups was crucial for enhancing the antimicrobial activity compared to non-nitro substituted analogs.
  • Anticancer Activity : In a recent investigation focused on KRAS inhibitors, derivatives of this compound were synthesized and tested for their ability to inhibit cancer cell proliferation. Results indicated a significant reduction in cell viability at specific concentrations, showcasing its potential as a lead compound for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione Lacks nitro groupsLower antimicrobial activity
Pyrrolo[1,2-a]pyrazine derivatives Varying substitution patternsDiverse biological activities
6-Nitro derivatives One nitro groupModerate activity compared to dinitro

Q & A

Q. Table 1: Reaction Optimization

SolventCatalystTime (h)Yield (%)
Ethanolp-TSA989
DMFNone12<30
Waterp-TSA965

How is the structural characterization of this compound performed?

Basic Research Question
Key techniques include:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm aromatic protons and nitro-group environments.
    • IR : Peaks at 1520–1550 cm1^{-1} indicate nitro (-NO2_2) stretching .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Diffraction : Resolves dihydropyrido-pyrazine ring conformation and nitro-group positioning (data not shown).

How can reaction conditions be optimized to improve synthetic yields?

Advanced Research Question
Methodological steps for optimization:

Solvent Screening : Test polar aprotic (DMF, THF) vs. protic (ethanol, water) solvents. Ethanol balances reactivity and solubility .

Catalyst Load : Incremental p-TSA addition (5–25 mol%) shows 20 mol% maximizes yield without side products .

Temperature Control : Reactions at 70–80°C reduce side-product formation vs. room temperature .

Real-Time Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion .

Key Insight : Ethanol with p-TSA at 70°C for 9 hours is ideal for scalability .

How should researchers address contradictory data in biological activity assays?

Advanced Research Question
Contradictions in antioxidant or DNA-binding activities may arise due to:

  • Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis .
  • Assay Variability : Standardize protocols (e.g., DPPH radical scavenging vs. FRAP for antioxidants) .
  • Cellular vs. Acellular Systems : Compare in vitro (e.g., plasmid DNA cleavage) and cell-based assays (e.g., cytotoxicity) to contextualize results .
  • Nitro-Group Redox Behavior : Electrochemical profiling (cyclic voltammetry) clarifies redox potentials influencing DNA interaction .

How do nitro substituents influence electrochemical properties and DNA sensing?

Advanced Research Question
The 6,7-dinitro groups:

  • Enhance Electron Deficiency : Increases DNA intercalation via π-π stacking, detected via differential pulse voltammetry (DPV) .
  • Redox Activity : Nitro-to-amine reduction at -0.5 V (vs. Ag/AgCl) generates electrochemical signals for biosensing .
  • Comparative Data : Derivatives lacking nitro groups show 40–60% lower DNA-binding affinity in SPR assays .

Q. Table 2: Electrochemical Properties

CompoundReduction Potential (V)DNA Binding ΔI (µA)
6,7-Dinitro derivative-0.5212.3
Non-nitro analogN/A4.7

What structure-activity relationships (SARs) govern biological activity in derivatives?

Advanced Research Question
Critical SAR findings:

  • Nitro Positioning : 6,7-Substitution enhances antioxidant activity vs. 5,8-substituted analogs (IC50_{50} 18 µM vs. 45 µM in DPPH assays) .
  • Dihydro vs. Aromatic Rings : The dihydropyrido moiety improves solubility but reduces intercalation strength compared to fully aromatic analogs .
  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2_2) increase DNA affinity, while bulky groups (e.g., -CH3_3) hinder it .

Q. Table 3: SAR of Key Derivatives

DerivativeAntioxidant IC50_{50} (µM)DNA Binding Kd_d (nM)
6,7-Dinitro parent18120
5-Nitro analog42450
6,7-Dimethyl analog>100850

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Reactant of Route 2
6,7-Dinitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

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